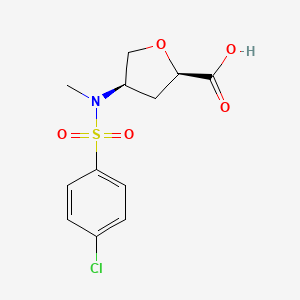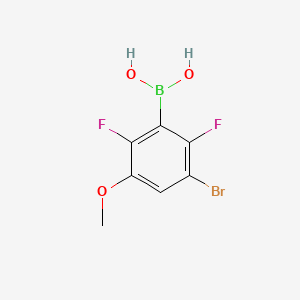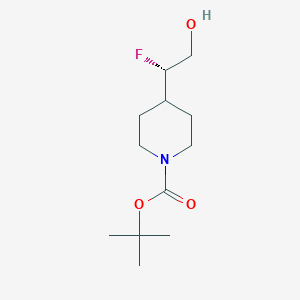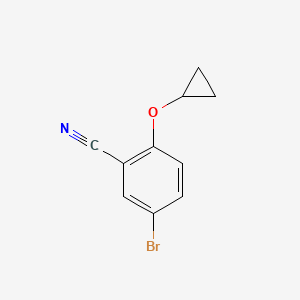![molecular formula C8H7N3O B14030179 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is known for its potential biological activities, particularly in the inhibition of protein kinases.
準備方法
The synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one typically involves multi-step organic synthesis routes. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethanone group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
化学反応の分析
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
科学的研究の応用
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition, particularly protein kinases.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit specific kinases involved in cell proliferation and survival.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one primarily involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, making it a promising candidate for cancer therapy .
類似化合物との比較
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound in targeted cancer therapy .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-2-3-9-8(6)11-4-10-7/h2-4H,1H3,(H,9,10,11) |
InChIキー |
MPFCXNLNHVXZKX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C=CNC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)







![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)





